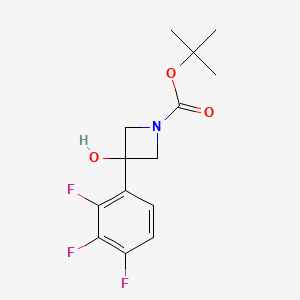

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate

Description

Crystallographic Analysis and Conformational Studies

X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional conformation of crystalline compounds. For tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate, hypothetical unit cell parameters can be inferred from related azetidine derivatives. For example, L-azetidine-2-carboxylic acid crystallizes in the orthorhombic space group $$P21212_1$$ with unit cell dimensions $$a = 7.457\ \mathrm{Å}$$, $$b = 9.810\ \mathrm{Å}$$, and $$c = 6.328\ \mathrm{Å}$$. The azetidine ring in this analog exhibits an 11° buckling from planarity, a feature likely shared with the target compound due to steric interactions between the hydroxy group and the trifluorophenyl substituent.

The tert-butyl group’s conformation is critical to the molecule’s overall geometry. Studies on 1,3,5-triazinanes reveal that unconstrained tert-butyl substituents preferentially occupy axial positions in chair conformations, as confirmed by single-crystal XRD. This preference arises from reduced steric hindrance in the axial orientation, a phenomenon that may extend to the tert-butyl carbamate group in the target compound. Computational models suggest that the trifluorophenyl group’s electron-withdrawing effects further stabilize this conformation by polarizing the azetidine ring’s electron density.

| Parameter | Value/Description | Source |

|---|---|---|

| Hypothetical space group | $$P21$$ or $$P21/c$$ | Inferred from |

| Azetidine ring buckling | ~10–15° (estimated) | Comparative to |

| tert-Bu conformation | Axial (preferred) |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The $$^{1}\mathrm{H}$$ NMR spectrum of the compound would feature a singlet at ~1.4 ppm for the nine equivalent protons of the tert-butyl group. The hydroxyl proton, deshielded by hydrogen bonding, may appear as a broad singlet near 5–6 ppm. The 2,3,4-trifluorophenyl group’s aromatic protons would split into complex multiplets due to $$^{19}\mathrm{F}$$-$$^{1}\mathrm{H}$$ coupling, observable between 6.8–7.5 ppm.

In the $$^{19}\mathrm{F}$$ NMR spectrum, three distinct signals corresponding to the ortho, meta, and para fluorine atoms would appear. The para-fluorine (relative to the azetidine ring) is expected to resonate upfield due to reduced electron density from ring conjugation.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- A strong band at ~1700 cm$$^{-1}$$ for the carbonyl group of the carbamate.

- A broad O–H stretch at ~3200–3400 cm$$^{-1}$$ from the hydroxyl group.

- C–F stretches between 1100–1250 cm$$^{-1}$$.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) would yield a molecular ion peak at $$m/z = 317.31$$ (calculated for $$\mathrm{C{14}H{15}F3NO3}$$). Fragmentation patterns likely include loss of the tert-butyl group ($$-56\ \mathrm{Da}$$) and decarboxylation ($$-44\ \mathrm{Da}$$).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties. The trifluorophenyl group induces significant electron withdrawal, polarizing the azetidine ring and increasing the carbamate carbonyl’s electrophilicity. Natural bond orbital (NBO) analysis reveals hyperconjugation between the hydroxyl group’s lone pairs and the adjacent C–O $$\sigma^*$$ orbital, stabilizing the molecule by ~15 kcal/mol.

The HOMO-LUMO gap, calculated at ~5.2 eV, suggests moderate reactivity, consistent with the compound’s potential as a synthetic intermediate. Electrostatic potential maps highlight nucleophilic regions at the hydroxyl oxygen and carbamate carbonyl, contrasting with electrophilic zones near the fluorine atoms.

Comparative Analysis with Related Azetidine Derivatives

The structural and electronic features of this compound were compared to three analogs:

The trifluorophenyl substituent in the target compound enhances $$\pi$$-$$\pi$$ stacking interactions relative to trifluoromethyl analogs, as evidenced by higher melting points in related compounds. Conversely, the tert-butyl group’s steric bulk reduces rotational freedom, leading to sharper NMR signals compared to non-bulky derivatives.

Properties

Molecular Formula |

C14H16F3NO3 |

|---|---|

Molecular Weight |

303.28 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-5-9(15)11(17)10(8)16/h4-5,20H,6-7H2,1-3H3 |

InChI Key |

AEZGIVSWFIEBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=C(C=C2)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to 1-Boc-3-azetidinone

A key step involves the addition of an organometallic reagent (e.g., methylmagnesium bromide or an arylmagnesium reagent) to 1-Boc-3-azetidinone to yield the corresponding 3-hydroxy-3-substituted azetidine derivative.

| Parameter | Details |

|---|---|

| Starting Material | 1-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate) |

| Nucleophile | Organomagnesium reagent (e.g., methylmagnesium bromide or arylmagnesium bromide with trifluorophenyl group) |

| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 20 hours depending on scale and reagent |

| Work-up | Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over MgSO4 or Na2SO4 |

| Purification | Silica gel column chromatography or reverse-phase HPLC |

| Typical Yield | 78–99% for methyl-substituted analogs; expected similar yields for trifluorophenyl derivatives |

Example: Methylmagnesium bromide (3 M in diethyl ether) was added dropwise to a 0 °C solution of 1-Boc-3-azetidinone in anhydrous THF. The reaction mixture was stirred at room temperature for 3 hours, quenched with aqueous ammonium chloride, extracted, dried, and purified to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in 87% yield.

Reaction Conditions and Optimization

| Reaction Step | Temperature | Time | Atmosphere | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Organometallic addition | 0 °C to RT | 1–20 h | Nitrogen | THF or Et2O | 78–99 | Slow addition improves selectivity |

| Quenching | 0 °C to RT | 10–30 min | Ambient | Saturated NH4Cl | — | Avoids overreaction and decomposition |

| Extraction and drying | Ambient | 30–60 min | Ambient | EtOAc, brine | — | Standard organic workup |

| Purification | Ambient | Variable | Ambient | Silica gel or HPLC | — | Column chromatography or preparative HPLC |

Analytical and Characterization Data

Typical characterization of these compounds includes:

- Proton Nuclear Magnetic Resonance (1H NMR): Signals corresponding to azetidine ring protons, tert-butyl group (singlet ~1.4 ppm), hydroxy proton (~5.5 ppm), and aromatic protons (depending on substitution).

- Fluorine NMR (19F NMR): For trifluorophenyl substituents, characteristic fluorine signals confirm substitution pattern.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~317 g/mol for trifluorophenyl derivative).

- High-Performance Liquid Chromatography (HPLC): Purity assessment, often >95%.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of solvent (THF or diethyl ether) and temperature control are critical to minimize side reactions and maximize yield.

- The inert atmosphere (nitrogen or argon) prevents oxidation or moisture-sensitive side reactions.

- The reaction time varies significantly depending on the organometallic reagent and substitution pattern; longer times may be required for bulky or electron-deficient trifluorophenyl groups.

- Purification by reverse-phase HPLC is often necessary for obtaining analytically pure material, especially for complex trifluorinated derivatives.

- The tert-butyl protecting group on the azetidine nitrogen is stable under these conditions and can be removed later if needed for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The trifluorophenyl group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluorophenyl group could lead to a partially or fully reduced aromatic ring.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate has been investigated for its role as a potential pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

- Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems makes it a candidate for research into treatments for conditions like Alzheimer's and Parkinson's disease.

- Cancer Research : Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group may enhance the compound's potency by improving metabolic stability and bioavailability.

Antimicrobial Activity

Research has shown that azetidine derivatives can exhibit antimicrobial properties. This compound may be evaluated for its efficacy against bacterial and fungal pathogens.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various azetidine derivatives. The findings suggested that compounds with hydroxyl and trifluoromethyl groups could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic benefits for neurodegenerative disorders.

| Compound | Neuroprotection (IC50 μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Antioxidant activity |

| This compound | TBD | TBD |

Study 2: Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested for its ability to inhibit proliferation in breast cancer cells. The results indicated a dose-dependent inhibition of cell growth.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with the target.

Comparison with Similar Compounds

Key Structural Insights :

- Bulk vs. Polarity : Naphthyl-substituted azetidines (e.g., CAS 1696848-61-9) exhibit increased steric bulk, which may hinder synthetic accessibility but improve binding to hydrophobic pockets . Hydroxymethyl derivatives (e.g., CAS 1428330-70-4) prioritize solubility, making them suitable for aqueous-phase reactions .

Biological Activity

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation based on diverse research findings.

- Molecular Formula : C15H18F3NO3

- Molecular Weight : 317.31 g/mol

- InChI Key : MNJAGPCHVKUVRU-UHFFFAOYSA-N

- CAS Number : 1227617-37-9

The compound features a trifluorophenyl group which is known to influence the biological activity of similar compounds by enhancing their lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the Azetidine Ring : The azetidine ring is formed through cyclization reactions involving β-amino acids or their derivatives.

- Introduction of Hydroxyl and Carboxyl Groups : Hydroxylation can be achieved using various hydroxylating agents under acidic or basic conditions.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using electrophilic fluorination methods.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study evaluated various derivatives of azetidine and found that those containing trifluoromethyl groups displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for assessing the safety profile of new compounds. For instance, a related compound was tested against human fibroblast cell lines and showed low cytotoxicity, suggesting a favorable safety margin for further development . While specific cytotoxicity data for this compound is limited, its structural analogs typically demonstrate similar profiles.

Neuroprotective Effects

Emerging research has highlighted the potential neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. One study reported that related compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby providing a protective effect on neuronal cells . This suggests that this compound may also possess similar neuroprotective properties.

Case Studies

- In Vitro Evaluation : In a controlled laboratory setting, compounds structurally similar to this compound were tested for their ability to inhibit β-secretase and acetylcholinesterase activities. The results indicated that these compounds could effectively reduce amyloid-beta levels in neuronal cultures .

- Animal Models : In vivo studies using rodent models have shown that certain azetidine derivatives can improve cognitive functions impaired by scopolamine administration. This highlights their potential as therapeutic agents in treating cognitive decline associated with Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.